molecular formula C18H18F3N3O2S2 B2791112 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole CAS No. 1206986-02-8

1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole

カタログ番号: B2791112
CAS番号: 1206986-02-8
分子量: 429.48
InChIキー: CKPAMQGCIQXSBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a benzimidazole core substituted with a trifluoromethyl group at the 2-position. The 1-position is modified with a methyl group linked to a piperidin-4-yl moiety, which is further functionalized with a thiophen-2-ylsulfonyl group. This structure combines electron-withdrawing (trifluoromethyl, sulfonyl) and lipophilic (piperidine, thiophene) elements, making it a candidate for diverse biological activities, including kinase inhibition or anticancer applications .

特性

IUPAC Name

1-[(1-thiophen-2-ylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S2/c19-18(20,21)17-22-14-4-1-2-5-15(14)24(17)12-13-7-9-23(10-8-13)28(25,26)16-6-3-11-27-16/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPAMQGCIQXSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS Number: 1206986-02-8) is a complex organic molecule characterized by its unique structural components, including a benzo[d]imidazole core, a thiophenesulfonyl-piperidine moiety, and a trifluoromethyl group. This structure suggests potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C18H18F3N3O2S2C_{18}H_{18}F_{3}N_{3}O_{2}S_{2} with a molecular weight of 429.5 g/mol. The presence of various functional groups enhances its pharmacological profile.

PropertyValue
Molecular FormulaC18H18F3N3O2S2
Molecular Weight429.5 g/mol
CAS Number1206986-02-8

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The piperidine ring and thiophene sulfonyl group are crucial for modulating receptor activity and enhancing binding affinity. Preliminary studies suggest that similar compounds exhibit mechanisms involving:

  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells.
  • Apoptosis : Activation of apoptotic pathways through upregulation of pro-apoptotic proteins (e.g., caspase-3) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Anticancer Properties

Research indicates that compounds related to benzo[d]imidazole structures have shown significant anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 7.82 to 21.48 μM . The lead compound 6i , similar in structure, was noted for its potent inhibitory effects on key kinases such as EGFR and mTOR, suggesting that our compound may exhibit comparable activities.

Neuropharmacological Effects

The benzo[d]imidazole framework has also been explored for its potential as a GABA-A receptor modulator, which could provide therapeutic avenues for neurological disorders. Compounds with similar scaffolds have been identified as positive allosteric modulators, enhancing GABAergic transmission . This suggests that the compound may also influence neurochemical pathways, although specific studies on this compound are necessary.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated various benzo[d]imidazole derivatives for their cytotoxic effects on HepG2 liver cancer cells, revealing significant induction of apoptosis and cell cycle arrest .
  • Kinase Inhibition : Another investigation highlighted the ability of benzimidazole derivatives to inhibit multiple kinases, which is crucial for developing multi-targeted cancer therapies .
  • GABA-A Modulation : Research into related compounds has shown promise in modulating GABA-A receptors, indicating potential applications in treating anxiety and other neurological disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzimidazole Core

Trifluoromethyl-Substituted Analogues
  • 6-Bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (): This compound shares the 2-(trifluoromethyl) group but incorporates bromo and fluoro substituents.
  • 1-((5-((1-(Pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole () :
    The trifluoromethyl group here is paired with a triazole-oxadiazole side chain, showing potent GSK-3β inhibition (IC₅₀ = 0.89 µM). This highlights the role of trifluoromethyl in stabilizing ligand-receptor interactions .
Thiophene-Containing Analogues
  • 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole (L3, ) :
    While lacking the sulfonyl-piperidine moiety, L3’s thiophene substituents contribute to π-π stacking interactions. Synthesized via a green method, it exhibited moderate anti-SARS-CoV-2 activity in silico, suggesting thiophene’s utility in antiviral design .

Piperidine-Linked Derivatives

  • 1-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (UPCDC30250, ): This compound features a benzimidazole linked to a piperidine-piperazine system. UPCDC30250 showed nanomolar affinity for p97 ATPase, a cancer target .
  • Astemizole () :
    A piperidine-containing benzimidazole derivative (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine), astemizole is a histamine H1 antagonist. Its structural similarity underscores the importance of piperidine in modulating pharmacokinetics .

Sulfonamide-Functionalized Analogues

  • 4-(1H-Benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides (12a–n, ) :
    These derivatives, synthesized via sulfonylation of piperidinylmethyl intermediates, exhibited V600EBRAF inhibitory activity (IC₅₀ = 0.12–1.8 µM). The sulfonyl group enhances hydrogen bonding with kinase active sites, a feature critical to the target compound’s design .

Anticancer Potential

  • The target compound’s sulfonyl-piperidine group may mimic the sulfonamide derivatives in , which showed potent BRAF inhibition. Piperidine rings in UPCDC30250 () and astemizole () further validate this scaffold’s relevance in oncology .

Antifungal and Antimicrobial Activity

  • 5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole () :
    While lacking sulfonyl or trifluoromethyl groups, this compound demonstrated efficacy against azole-resistant fungi, emphasizing benzimidazole’s inherent antifungal properties. The target compound’s sulfonyl group could enhance membrane penetration .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets (e.g., GSK-3β in ) .
  • Sulfonyl-Piperidine Linker : Increases solubility and enables hydrogen bonding, critical for kinase inhibition () .
  • Thiophene vs. Halogen Substituents : Thiophene improves π-stacking (), while halogens (Br, F) enhance electrophilicity () .

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns for halogenated or trifluoromethyl groups .
  • Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .
  • HPLC-PDA : Identifies impurities (>0.1% threshold) using USP methods with C18 columns and acetonitrile/water gradients .

How can structure-activity relationships (SAR) be explored for this compound?

Advanced Research Question

  • Modification of Substituents :
    • Replace the thiophene-sulfonyl group with other sulfonamides (e.g., benzene-sulfonyl) to assess impact on bioactivity .
    • Vary the trifluoromethyl position on the benzimidazole to study electronic effects .
  • Biological Testing :
    • Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
    • Compare IC50 values of analogs to identify critical pharmacophores .

What computational approaches are suitable for predicting binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like p97 ATPase or cytochrome P450 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Employ Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .

How can metabolic stability and degradation pathways be studied?

Advanced Research Question

  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
    • Identify metabolites using fragmentation patterns (e.g., hydroxylation or sulfoxide formation) .
  • Forced Degradation :
    • Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC analysis .

What strategies resolve contradictions in reported synthetic yields?

Advanced Research Question

  • Reproducibility Checks :
    • Verify moisture-sensitive steps (e.g., NaH-mediated alkylation) using rigorously dried solvents .
    • Compare catalyst batches (e.g., Pd2(dba)3 vs. Pd(OAc)2) .
  • DoE (Design of Experiments) : Apply factorial design to test interactions between temperature, solvent, and catalyst loading .

How to evaluate selectivity for biological targets?

Advanced Research Question

  • Panel Screening : Test against 50+ kinases or GPCRs at 10 µM to identify off-target interactions .
  • Crystallography : Co-crystallize with target proteins (e.g., solved at 2.0 Å resolution) to validate binding poses .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) for affinity comparisons .

What are the stability considerations for long-term storage?

Advanced Research Question

  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>150°C recommended) .
  • Light Sensitivity : Store in amber vials under N2 atmosphere if UV-Vis shows absorbance <300 nm .
  • Hygroscopicity : Karl Fischer titration to assess water content; use desiccants for hygroscopic intermediates .

How to address low solubility in aqueous buffers for in vitro assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Salt Formation : Screen with HCl, Na, or K salts to improve crystallinity and dissolution .
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles for enhanced bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。